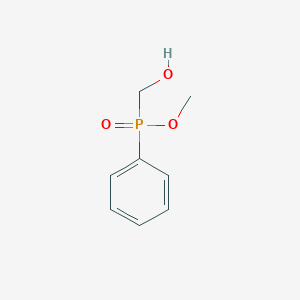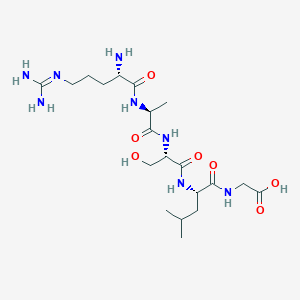![molecular formula C15H12I3NO4 B14485606 [125I]-Isoliothyronine CAS No. 66091-42-7](/img/structure/B14485606.png)
[125I]-Isoliothyronine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[125I]-Isoliothyronine is a radiolabeled compound used primarily in scientific research. It is a derivative of the thyroid hormone triiodothyronine (T3), where the iodine atom is replaced with the radioactive isotope iodine-125. This compound is valuable in various fields, including biochemistry, pharmacology, and medical diagnostics, due to its ability to trace and measure biological processes.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of [125I]-Isoliothyronine typically involves the iodination of isoliothyronine using iodine-125. The process begins with the preparation of isoliothyronine, followed by the introduction of iodine-125 under controlled conditions. The reaction is carried out in an aqueous solution, often using an oxidizing agent such as chloramine-T to facilitate the iodination process. The reaction conditions, including temperature, pH, and reaction time, are carefully optimized to ensure high yield and purity of the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes the use of larger reaction vessels, automated systems for precise control of reaction conditions, and advanced purification techniques such as high-performance liquid chromatography (HPLC) to achieve the desired product quality. Safety measures are also implemented to handle the radioactive iodine-125 safely.
Análisis De Reacciones Químicas
Types of Reactions
[125I]-Isoliothyronine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: The iodine-125 atom can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogen exchange reactions often use reagents like sodium iodide or potassium iodide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield iodinated quinones, while reduction can produce deiodinated derivatives.
Aplicaciones Científicas De Investigación
[125I]-Isoliothyronine has a wide range of scientific research applications:
Chemistry: Used as a tracer in studying chemical reaction mechanisms and kinetics.
Biology: Employed in the investigation of thyroid hormone metabolism and transport.
Medicine: Utilized in diagnostic imaging and radioimmunoassays to measure thyroid function and detect thyroid disorders.
Industry: Applied in the development of new pharmaceuticals and radiopharmaceuticals.
Mecanismo De Acción
The mechanism of action of [125I]-Isoliothyronine involves its interaction with thyroid hormone receptors in target tissues. Upon binding to these receptors, it influences gene expression and metabolic processes. The radioactive iodine-125 allows for the tracking and quantification of these interactions, providing valuable insights into thyroid hormone function and regulation.
Comparación Con Compuestos Similares
Similar Compounds
[131I]-Isoliothyronine: Another radiolabeled derivative of triiodothyronine, but with iodine-131 instead of iodine-125.
[123I]-Isoliothyronine: Similar to [125I]-Isoliothyronine but uses iodine-123.
Non-radioactive Isoliothyronine: The non-radioactive form of the compound.
Uniqueness
This compound is unique due to its specific radioactive isotope, iodine-125, which has a relatively long half-life and emits gamma radiation. This makes it particularly suitable for long-term studies and imaging applications, providing a balance between sensitivity and safety.
Propiedades
Número CAS |
66091-42-7 |
|---|---|
Fórmula molecular |
C15H12I3NO4 |
Peso molecular |
648.97 g/mol |
Nombre IUPAC |
(2S)-2-amino-3-[4-(4-hydroxy-3-(125I)iodanyl-5-iodophenoxy)-3-iodophenyl]propanoic acid |
InChI |
InChI=1S/C15H12I3NO4/c16-9-3-7(4-12(19)15(21)22)1-2-13(9)23-8-5-10(17)14(20)11(18)6-8/h1-3,5-6,12,20H,4,19H2,(H,21,22)/t12-/m0/s1/i17-2 |
Clave InChI |
HZCBWYNLGPIQRK-RKXTYJMJSA-N |
SMILES isomérico |
C1=CC(=C(C=C1C[C@@H](C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)[125I] |
SMILES canónico |
C1=CC(=C(C=C1CC(C(=O)O)N)I)OC2=CC(=C(C(=C2)I)O)I |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


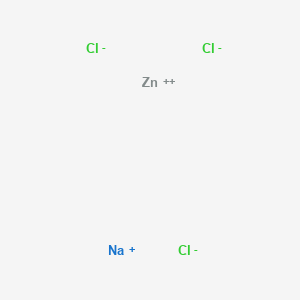
![[1-(Bicyclo[2.2.1]heptan-2-yl)-3-phenylaziridin-2-yl](phenyl)methanone](/img/structure/B14485535.png)
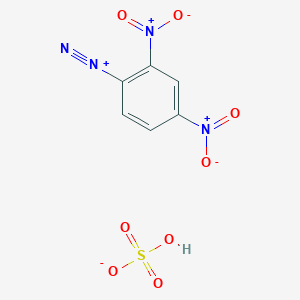
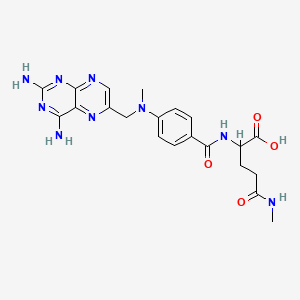

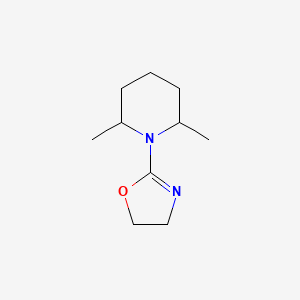
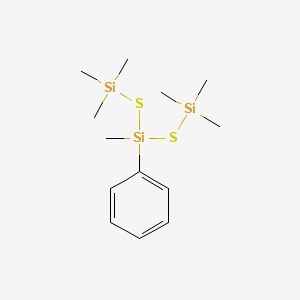

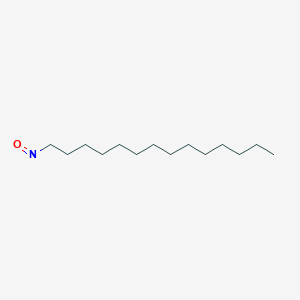
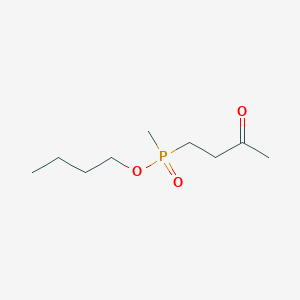
![Bis(acetyloxy)[bis(methoxymethyl)]stannane](/img/structure/B14485592.png)

